Home > Products > Screening Compounds P140881 > cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]
cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] -

cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

Catalog Number: EVT-15265651
CAS Number:
Molecular Formula: C26H38N8O7
Molecular Weight: 574.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is a cyclic peptide that has garnered attention in scientific research due to its properties as an integrin αvβ3 inhibitor. This compound is particularly relevant in studies related to cancer, specifically acute myeloid leukemia, where it exhibits antitumor effects. The molecular formula for this compound is C26H38N8O7C_{26}H_{38}N_{8}O_{7}, and its molecular weight is approximately 574.63 g/mol. The compound is classified under cyclic peptides, which are characterized by their closed-loop structure formed by the linkage of amino acids.

Synthesis Analysis

Methods of Synthesis
The primary method for synthesizing cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] is Solid-Phase Peptide Synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. Cyclization occurs at the final stage, often facilitated by specific coupling reagents and conditions to achieve the desired cyclic structure.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time, with each addition followed by deprotection steps to free the reactive sites for further coupling.
  2. Cyclization: This step typically involves the use of coupling agents such as carbodiimides or uronium salts, which promote the formation of peptide bonds between the terminal amino acids of the sequence.
  3. Purification: After synthesis, high-performance liquid chromatography (HPLC) is commonly employed to purify the final product, ensuring high yield and purity levels.
Molecular Structure Analysis

The molecular structure of cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] consists of five amino acids linked in a cyclic formation. Conformational analysis has identified several stable conformers, with varying total energies, indicating different spatial arrangements that may affect biological activity.

Key Structural Data

  • Molecular Weight: 574.63 g/mol
  • Chemical Formula: C26H38N8O7C_{26}H_{38}N_{8}O_{7}
  • Conformers: Five lowest energy conformers have been identified with total energies ranging from -811.45 kJ/mol to -816.4 kJ/mol, showcasing stability variations among them .
Chemical Reactions Analysis

Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] can participate in various chemical reactions:

  1. Oxidation: This can modify side chains, particularly affecting residues like phenylalanine.
  2. Reduction: Disulfide bonds can be reduced if present in related structures.
  3. Substitution Reactions: Specific amino acid residues can be replaced to investigate structure-activity relationships.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide
  • Reducing Agents: Dithiothreitol
  • Coupling Reagents: Carbodiimides (e.g., EDC) are commonly used during synthesis and modification reactions.
Mechanism of Action

Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] functions primarily through its interaction with integrins, specifically αvβ3 and αvβ5 integrins. By binding to these receptors, it inhibits their interaction with extracellular matrix proteins such as vitronectin, which disrupts cell adhesion and migration processes critical for tumor growth and metastasis.

Binding Affinity

Molecular docking studies have shown a binding affinity of approximately -10.5 kcal/mol for αvβ3 integrin, indicating a strong interaction that may lead to significant biological effects against tumor cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and organic solvents depending on specific formulations.

Chemical Properties

  • Stability: Sensitive to moisture; should be stored in a dry environment.
  • Reactivity: Can undergo oxidation and reduction reactions under specific conditions.
Applications

Cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] has several applications across various fields:

  1. Chemistry: Serves as a model compound for studying peptide synthesis techniques.
  2. Biology: Investigated for its role in cell adhesion and migration, particularly in integrin signaling pathways.
  3. Medicine: Explored for potential therapeutic applications in cancer treatment due to its ability to inhibit tumor cell adhesion and angiogenesis.
  4. Industry: Utilized in developing biomaterials and drug delivery systems that leverage its biological activity.
Historical Development & Theoretical Foundations of Cyclic RGD Peptides

Evolution of Integrin-Targeting Peptide Design Principles

The conceptual foundation for integrin-targeting peptides was established in 1984 with the landmark discovery by Pierschbacher and Ruoslahti that the tripeptide sequence arginine-glycine-aspartate (RGD) serves as the primary recognition motif in fibronectin for cell adhesion receptors [1] [5]. This seminal work revealed that RGD represents the minimal essential sequence mediating attachment to integrins—a family of 24 heterodimeric transmembrane receptors that orchestrate cell-extracellular matrix communication [1]. The initial linear RGD peptides exhibited moderate integrin affinity but suffered from rapid proteolytic degradation and conformational flexibility, limiting their therapeutic utility [3]. By 1991, Kessler's group pioneered a transformative approach through the rational design of cyclic pentapeptide scaffolds, notably cyclo(Arg-Gly-Asp-D-Phe-Val) [cRGDfV], which demonstrated markedly enhanced αvβ3 integrin affinity and selectivity [1]. This breakthrough established cyclization as a cornerstone strategy in peptide-based integrin targeting, shifting the paradigm from linear epitopes toward structurally constrained architectures that better mimic the spatial presentation of RGD in native extracellular matrix proteins [3] [8].

Structural Rationale for Cyclization in Enhancing Bioactivity

Cyclization confers three critical advantages that fundamentally enhance RGD peptide bioactivity:

  • Conformational Rigidity: Cyclic peptides adopt restricted backbone conformations that pre-organize the RGD motif into the bioactive configuration required for optimal integrin docking. This reduces the entropic penalty upon receptor binding, significantly enhancing binding energy. Linear RGD sequences explore multiple conformational states, with only a minor population (<5%) adopting the bioactive conformation [5] [9].

  • Enhanced Metabolic Stability: The absence of free N- and C-termini renders cyclic RGD peptides intrinsically resistant to exopeptidases. Cyclic peptides exhibit plasma half-lives 5-10 times longer than their linear counterparts, addressing a critical limitation in therapeutic applications [2] [3].

  • Improved Target Selectivity: Molecular dynamics simulations reveal that cyclic scaffolds precisely orient the Arg and Asp side chains to engage complementary charged pockets in the integrin binding cleft—specifically forming salt bridges with Asp218/Asp150 in the β-propeller domain and coordinating the MIDAS (metal ion-dependent adhesion site) Mg²⁺ ion via the aspartate carboxylate [9] [4]. This precise spatial arrangement enables discrimination among structurally similar integrins (e.g., αvβ3 vs. α5β1).

Table 1: Structural Advantages of Cyclic vs. Linear RGD Peptides

PropertyCyclic RGD PeptidesLinear RGD PeptidesFunctional Significance
Backbone FlexibilityRestricted (RMSD <1.0 Å)High (RMSD >3.5 Å)Pre-organization reduces binding entropy
Exoprotease ResistanceHigh (t₁/₂ >60 min)Low (t₁/₂ <10 min)Enhanced plasma stability
Bioactive Conformer>90% population<5% populationHigher probability of productive binding
Hydrogen Bond NetworkIntramolecular stabilizationSolvent-exposedShields key interactions from water competition

Comparative Analysis of Linear vs. Cyclic RGD Motifs in Ligand-Receptor Dynamics

Advanced computational and experimental analyses have elucidated fundamental differences in how linear and cyclic RGD peptides engage integrins:

  • Binding Affinity and Kinetics: Surface plasmon resonance studies demonstrate that cyclic RGDfV exhibits sub-nanomolar affinity (Kd = 0.6 nM) for αvβ3 integrin—over 200-fold tighter than linear RGDV peptides (Kd ~120 nM) [9] [3]. This affinity enhancement stems primarily from reduced dissociation rates (koff), reflecting more stable complex formation.

  • Dissociation Dynamics: Steered molecular dynamics simulations reveal that forcing ligand dissociation from αvβ3 requires 42% greater force for cyclic RGDfV (average peak force: 298 pN) compared to its linear counterpart (210 pN) [9]. The cyclic peptide maintains coordinated interactions with both the αv and β3 subunits throughout unbinding, while the linear peptide loses critical contacts early in the dissociation pathway.

  • Solvent-Shielded Interactions: Cyclization creates a hydrophobic microenvironment that protects the critical AspRGD-Mg2+MIDAS coordination from water competition. Free energy calculations show cyclic RGD peptides maintain 3.8 kcal/mol stronger electrostatic interaction with MIDAS compared to linear versions due to this desolvation effect [4] [9].

  • Allosteric Coupling: Cyclic RGD binding triggers distinctive conformational changes in the integrin βI domain, including downward displacement of the α7-helix and inward movement of the β6-α7 loop—changes essential for outside-in signaling. Linear peptides induce partial but unstable α7-helix movement, explaining their weaker signaling efficacy [9].

Table 2: Molecular Dynamics Parameters in RGD-Integrin Complexes

ParametercRGDfV-αvβ3 ComplexLinear RGDV-αvβ3 ComplexSignificance
Asp-MIDAS Coordination (Å)2.05 ± 0.152.38 ± 0.31Tighter metal chelation in cyclic complex
H-bond Occupancy (%)92.7 (ArgRGD-Aspαv)41.3Stable salt bridge critical for specificity
Force to Dissociate (pN)298 ± 24210 ± 19Mechanically robust binding
Solvent Exposure (Ų)136 ± 18298 ± 27Hydrophobic shielding of binding interface
α7-Helix Displacement (Å)4.2 ± 0.61.8 ± 0.9Complete allosteric activation

These structural and dynamic advantages explain why cyclic RGD peptides like cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val] have become indispensable tools for targeted therapeutics and diagnostics—superior pharmacokinetic properties and binding specificity enable applications ranging from tumor-selective drug delivery to high-contrast molecular imaging of angiogenesis [1] [3] [8]. The continued refinement of cyclic RGD scaffolds represents a quintessential example of structure-guided design overcoming inherent limitations of natural peptide motifs.

Properties

Product Name

cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C26H38N8O7

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)

InChI Key

YYQUWEHEBOMRPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.